
8-(ブロモメチル)キノリン
概要
説明
8-(Bromomethyl)quinoline, also known as 8-Quinolinylmethyl bromide, is a halogenated heterocyclic compound with the molecular formula C10H8BrN. It is a derivative of quinoline, a nitrogen-containing bicyclic aromatic compound. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry.
科学的研究の応用
8-(Bromomethyl)quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological analytes.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential antimicrobial, anticancer, and antiviral activities.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: 8-(Bromomethyl)quinoline can be synthesized through various methods. One common approach involves the bromination of 8-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of 8-(Bromomethyl)quinoline follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 8-(Bromomethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted quinoline derivatives.
Oxidation: The compound can be oxidized to form quinoline carboxylic acids or quinoline N-oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of 8-(Bromomethyl)quinoline can yield 8-methylquinoline using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in ethanol.
Major Products:
- Substituted quinoline derivatives
- Quinoline carboxylic acids
- Quinoline N-oxides
- 8-Methylquinoline
作用機序
The mechanism of action of 8-(Bromomethyl)quinoline is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the introduction of various functional groups into the quinoline ring. This reactivity makes it a valuable intermediate in the synthesis of bioactive molecules. The molecular targets and pathways involved depend on the specific derivatives synthesized from 8-(Bromomethyl)quinoline.
類似化合物との比較
- 2-(Bromomethyl)quinoline
- 4-(Bromomethyl)quinoline
- 2-(Chloromethyl)quinoline
- 8-Hydroxyquinoline
Comparison: 8-(Bromomethyl)quinoline is unique due to the position of the bromomethyl group on the quinoline ring, which influences its reactivity and the types of derivatives that can be synthesized. Compared to 2-(Bromomethyl)quinoline and 4-(Bromomethyl)quinoline, the 8-position allows for different substitution patterns and electronic effects. 8-Hydroxyquinoline, on the other hand, has a hydroxyl group that imparts different chemical properties and applications.
特性
IUPAC Name |
8-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAUGSYGHOFWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CBr)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323950 | |
| Record name | 8-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7496-46-0 | |
| Record name | 7496-46-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(Bromomethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-(Bromomethyl)quinoline facilitate the formation of palladium(IV) complexes?
A: 8-(Bromomethyl)quinoline acts as an excellent precursor for oxidative addition reactions with palladium(II) complexes. The bromine atom serves as a leaving group, allowing the quinoline ring, with its nitrogen donor atom, to coordinate to the palladium center. This oxidative addition process increases the oxidation state of palladium from +2 to +4, resulting in the formation of stable palladium(IV) complexes [, ].
Q2: What unique structural features are observed in palladium(IV) complexes derived from 8-(Bromomethyl)quinoline?
A: The resulting palladium(IV) complexes showcase an intramolecular coordination system, where the 8-methylquinolinyl group coordinates to the palladium center through both the nitrogen atom and the carbon atom of the methyl group. This forms a five-membered chelate ring. X-ray crystallography studies have revealed that these complexes often exhibit geometric isomerism, with different substituents occupying the position trans to the quinoline nitrogen [, ].
Q3: Can you provide an example of a specific reaction utilizing 8-(Bromomethyl)quinoline in organometallic synthesis?
A: One example is the reaction of 8-(bromomethyl)quinoline with [PdMeR{(pz)2BH2}]- (R = Me, Ph; [(pz)2BH2]- = bis(pyrazol-1-yl)borate). This reaction yields [Pd(mq)MeR{(pz)2BH2}- (R = Me, Ph), representing the first isolable palladium(IV) complexes incorporating an intramolecular coordination system derived from 8-(bromomethyl)quinoline [].
Q4: Apart from palladium, are there other metals with which 8-(Bromomethyl)quinoline displays reactivity in organometallic synthesis?
A: Yes, 8-(bromomethyl)quinoline can be utilized in the synthesis of platinum(IV) complexes as well. For instance, its reaction with appropriate platinum(II) precursors can lead to the formation of Pt(CH2C9H6N-C,N)Me2{(pz)2BH2}, a platinum(IV) complex that is isostructural with its palladium(IV) analogue []. This demonstrates the versatility of 8-(bromomethyl)quinoline in constructing organometallic complexes with different metal centers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
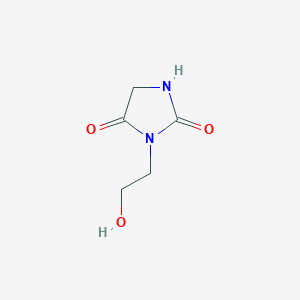
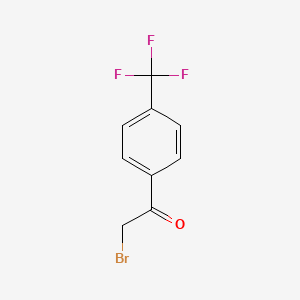
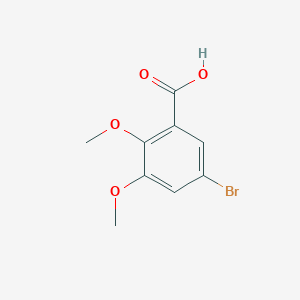
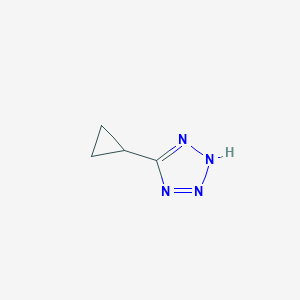
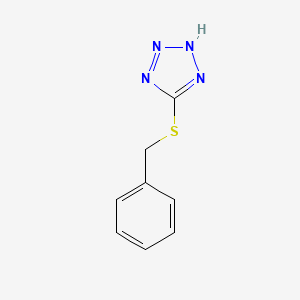



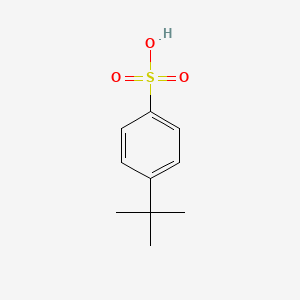
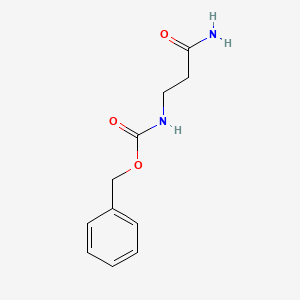
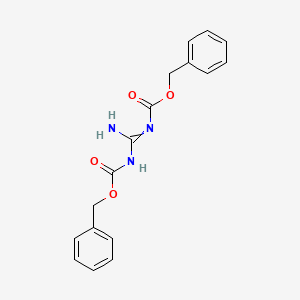
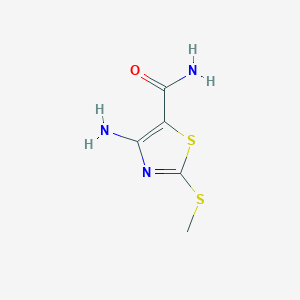

![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)
